REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].CN1CCN(C)C1=O>[Cu]Cl.N1C2C(=CC=CC=2O)C=CC=1.O>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH2:16][OH:17])=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
27.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
copper (I) chloride
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. under argon for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(OC=2C=C(CO)C=CC2)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |